molecular formula C11H11F3OS B14073710 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14073710
M. Wt: 248.27 g/mol
InChI Key: ONNVCTCROXTSEN-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)-4-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of the benzaldehyde derivative with a suitable ketone, such as propanone, under acidic or basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one and 1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one.

    Uniqueness: The presence of both the methylthio and trifluoromethyl groups in specific positions on the phenyl ring imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)7-4-5-8(11(12,13)14)10(6-7)16-2/h4-6H,3H2,1-2H3

InChI Key

ONNVCTCROXTSEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

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